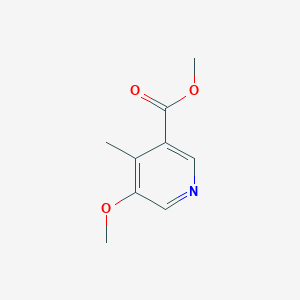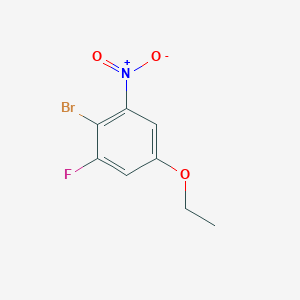
2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline
Übersicht
Beschreibung
2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline, also known as 2-BDFMA, is an organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid that is soluble in both water and organic solvents. 2-BDFMA is a useful reagent in organic synthesis due to its ability to form a variety of compounds. It is also used as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds and the synthesis of amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline has a wide range of applications in scientific research. It is used in the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. It is also used as a catalyst for the synthesis of amines, such as anilines, alkyl amines, and aryl amines. Additionally, 2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline is used as a reagent in organic synthesis for the preparation of a variety of compounds, including esters, amides, and nitriles.
Wirkmechanismus
2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline is an organic compound that is used as a reagent in organic synthesis. It reacts with a variety of compounds to form a variety of products, including heterocyclic compounds, amines, and other organic compounds. The mechanism of action of 2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline depends on the reaction being performed. In general, the compound acts as a nucleophile, attacking the electrophilic center of the reactant molecule and forming a new bond.
Biochemical and Physiological Effects
2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline is not known to have any direct biochemical or physiological effects. However, the compounds that are produced from the reactions of 2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline may have biochemical or physiological effects. For example, the compounds produced from the reaction of 2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline with anilines may have anti-inflammatory or analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline is a useful reagent in organic synthesis due to its ability to form a variety of compounds. It is also relatively inexpensive and easy to obtain. However, it is a volatile liquid and must be handled with care. Additionally, it is flammable and should not be used near open flames or other sources of heat.
Zukünftige Richtungen
2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline has a wide range of applications in scientific research and has the potential to be used in the synthesis of a variety of compounds. Future research could focus on the development of new methods of synthesis for 2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline, as well as the development of new applications for the compound. Additionally, further research could focus on the biochemical and physiological effects of the compounds produced from the reaction of 2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline with other compounds. Finally, research could be conducted on the potential toxicity of 2-Bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline, as well as the potential for it to be used as a drug.
Eigenschaften
IUPAC Name |
2-bromo-4-(difluoromethoxy)-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-5-2-3(16-7(10)11)1-4(6(5)15)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMDUBFUUXRZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181695 | |
| Record name | Benzenamine, 2-bromo-4-(difluoromethoxy)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807039-85-5 | |
| Record name | Benzenamine, 2-bromo-4-(difluoromethoxy)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807039-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-bromo-4-(difluoromethoxy)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Bromo-2-fluorophenyl)-2-(2-morpholin-4-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1477846.png)


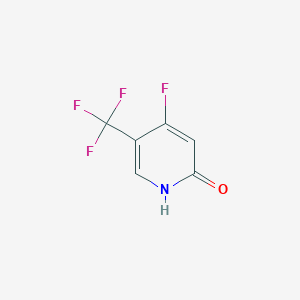
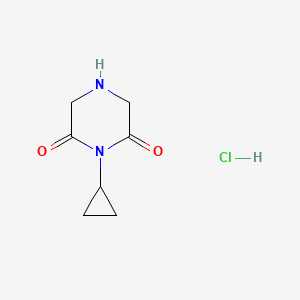

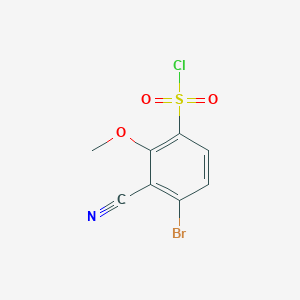

![{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride](/img/structure/B1477859.png)
![Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B1477860.png)
![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1477862.png)
